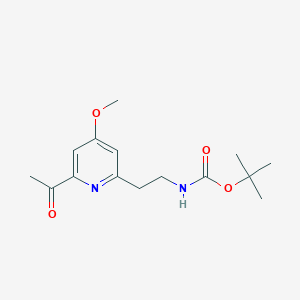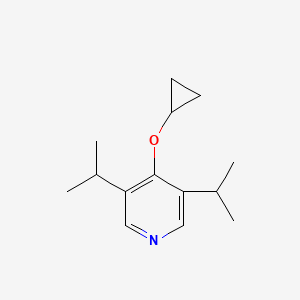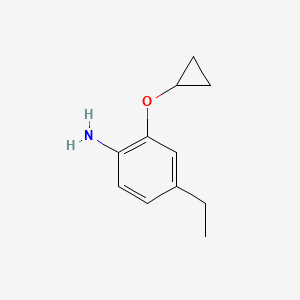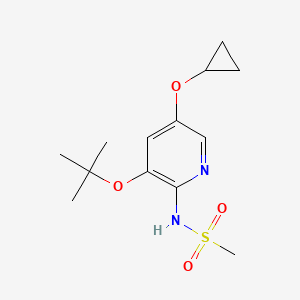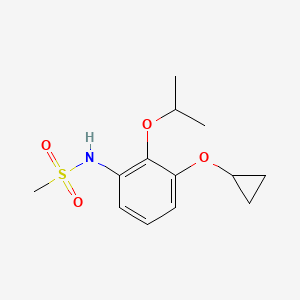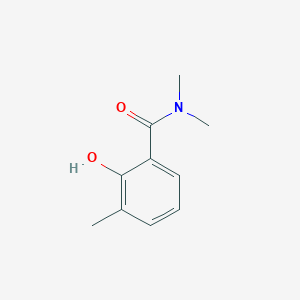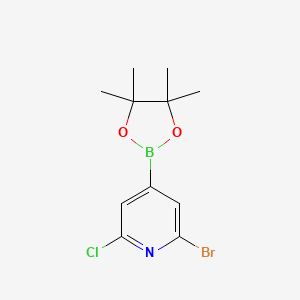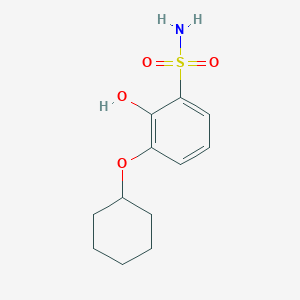
3-(Cyclohexyloxy)-2-hydroxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclohexyloxy)-2-hydroxybenzenesulfonamide is an organic compound characterized by the presence of a cyclohexyloxy group attached to a hydroxybenzenesulfonamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyloxy)-2-hydroxybenzenesulfonamide typically involves the reaction of 2-hydroxybenzenesulfonamide with cyclohexanol in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Solvent: Common solvents include organic solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening methods can also aid in identifying the most effective catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclohexyloxy)-2-hydroxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyloxybenzenesulfonic acid derivatives, while reduction can produce cyclohexyloxybenzenesulfonamide amines.
Aplicaciones Científicas De Investigación
3-(Cyclohexyloxy)-2-hydroxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Cyclohexyloxy)-2-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Cyclohexyloxy)-2-hydroxybenzenesulfonic acid
- 3-(Cyclohexyloxy)-2-aminobenzenesulfonamide
- 3-(Cyclohexyloxy)-2-methylbenzenesulfonamide
Uniqueness
3-(Cyclohexyloxy)-2-hydroxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexyloxy group provides steric hindrance, affecting its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H17NO4S |
|---|---|
Peso molecular |
271.33 g/mol |
Nombre IUPAC |
3-cyclohexyloxy-2-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C12H17NO4S/c13-18(15,16)11-8-4-7-10(12(11)14)17-9-5-2-1-3-6-9/h4,7-9,14H,1-3,5-6H2,(H2,13,15,16) |
Clave InChI |
NGCYBVOABXVNLI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC2=C(C(=CC=C2)S(=O)(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


